2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
Overview
Description
2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is a complex organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science. This particular compound features a unique structure that combines a carbazole core with a pyrimidinyl thioacetyl group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common approach is the Fischer indole cyclization, which involves the reaction of a phenylhydrazine derivative with a ketone in the presence of an acid catalyst to form the carbazole core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions to minimize by-products and enhance the overall efficiency of the process. Additionally, continuous flow chemistry techniques can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioacetyl group to a thiol or thioether using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioacetyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the molecule.
Scientific Research Applications
2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory therapies.
Organic Electronics: Carbazole derivatives are known for their excellent electronic properties, making this compound suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity and photostability.
Mechanism of Action
The mechanism of action of 2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its therapeutic effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, leading to the desired biological response .
Comparison with Similar Compounds
Similar Compounds
3-methoxy-2-methyl-9H-carbazole: A similar compound with a methoxy group instead of the pyrimidinyl thioacetyl group.
4,6-dimethyl-2-pyrimidinyl derivatives: Compounds with similar pyrimidinyl structures but different substituents.
Uniqueness
The uniqueness of 2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone lies in its combination of a carbazole core with a pyrimidinyl thioacetyl group. This unique structure imparts specific electronic and steric properties that can enhance its biological activity and make it suitable for various applications in research and industry.
Properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)sulfanyl-1-(3-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-13-7-8-18-16(11-13)15-5-3-4-6-17(15)23(18)19(24)12-25-20-21-10-9-14(2)22-20/h3-6,9-10,13H,7-8,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHYZLLOLSMNAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NC=CC(=N4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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